4-Dodecylbenzenesulfonic acid
Overview
Description
4-Dodecylbenzenesulfonic acid (DBSA) is an alkyl sulfonate. It participates in the preparation of a polymer along with polystyrene-block-poly(4-vinylpyridine) and a comb-coil A-block-(B-graft-C) type of copolymer.
This compound belongs to the class of organic compounds known as benzenesulfonic acids and derivatives. These are organic compounds containing a sulfonic acid or a derivative thereof that is linked to a benzene ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).
This compound is a member of the class dodecylbenzenesulfonic acids that is benzenesulfonic acid in which the hydrogen at position 4 of the phenyl ring is substituted by a dodecyl group.
Scientific Research Applications
1. Composite Honeycomb Structures Film
4-Dodecylbenzenesulfonic acid-doped polyaniline/Fe3O4 composite honeycomb structure films are developed using a water-assisted self-assembly method. These films show superparamagnetic properties and are promising for applications in electronic-magnetic materials (Yu et al., 2008).
2. Synthesis of Tetrahydrobenzo[b]pyrans and Dihydropyrano[c]chromenes
p-Dodecylbenzenesulfonic acid (DBSA) is used as a catalyst in the synthesis of aryl substituted tetrahydrobenzo[b]pyrans and dihydropyrano[c]chromens. This method is environmentally benign due to the use of water as the reaction medium (Sheikhhosseini et al., 2013).
3. Catalyst for Biginelli Reaction
DBSA is utilized as a catalyst for the Biginelli reaction, facilitating the synthesis of 3,4-dihydropyrimidinone derivatives efficiently in water and under solvent-free conditions (Bigdeli et al., 2011).
4. Synthesis of 3,3-Arylidene Bis(4-Hydroxycoumarin)
DBSA is used as a Brønsted acid-surfactant catalyst for the synthesis of 3,3-arylidene bis(4-hydroxycoumarins) in aqueous media and under microwave irradiation. This process is noted for its operational simplicity and environmentally friendly nature (Shamsaddini & Sheikhhosseini, 2014).
5. Synthesis of 3-Ethanoyl/Aroylacetylindoles
The catalyzed hydrolysis reaction of β-ethylthio-β-indolyl-α,β-unsaturated ketones by this compound in water produces 3-ethanoyl/aroylacetylindoles efficiently (Hu et al., 2019).
6. Solvent-Free Synthesis of Carbamates, S-thiocarbamates, and Ureas
DBSA is employed in a solvent-free method for converting alcohols, phenols, thiols, and amines to primary carbamates, S-thiocarbamates, and ureas. This method is characterized by good to excellent yields and an environmentally friendly approach (Sardarian & Inaloo, 2015).
7. Biodiesel Production
This compound serves as a catalyst in the synthesis of biodiesel from triglycerides and methanol, offering advantages such as high transesterification rates and conversions over 95% under mild conditions (Alegría et al., 2014).
8. Microwave-Assisted Synthesis of Dibenzo[a,j]xanthenes
DBSA is applied as an acidic catalyst for the microwave-assisted synthesis of dibenzo[a,j]xanthenes under solvent-free conditions. This method is noted for its short reaction times, excellent yields, and environmentally friendly conditions (Prasad et al., 2012).
Mechanism of Action
Target of Action
4-Dodecylbenzenesulfonic acid (DBSA) is an alkyl sulfonate . As a surfactant, its primary targets are the interfaces between different phases in a system . It interacts with these interfaces to lower the surface tension, facilitating the emulsification, dispersion, and solubilization of hydrophobic compounds in aqueous solutions .
Mode of Action
DBSA acts by forming a thin film at the liquid interface, which improves the wettability and emulsifiability of the liquid . This interaction results in the dispersion of hydrophobic compounds in aqueous solutions, enhancing the solubility of these compounds .
Biochemical Pathways
It is known that dbsa participates in the preparation of polymers along with polystyrene-block-poly(4-vinylpyridine) and a comb-coil a-block-(b-graft-c) type of copolymer . This suggests that DBSA may influence polymerization processes.
Pharmacokinetics
Due to its surfactant properties, it is expected to have good water solubility , which could potentially impact its bioavailability
Result of Action
The primary result of DBSA’s action is the enhanced solubility of hydrophobic compounds in aqueous solutions . This property makes it useful in various applications, including the preparation of detergents and cleaners , and the synthesis of certain types of polymers .
Action Environment
The action of DBSA can be influenced by environmental factors. For instance, when diluted with water, DBSA generates heat , which could potentially affect its efficacy and stability Furthermore, its effectiveness as a surfactant may be influenced by the pH and temperature of the solution it is in.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
These are organic compounds containing a sulfonic acid or a derivative thereof that is linked to a benzene ring
Cellular Effects
It has been found that the co-cultured Lactobacillus strains significantly increased extracellular metabolites 4-chlorobenzaldehyde, psoromic acid, and 2-dodecylbenzenesulfonic acid .
Molecular Mechanism
As a surfactant, the mechanism of action of 4-Dodecylbenzenesulfonic acid involves lowering the surface tension between different phases, facilitating emulsification, dispersion
Temporal Effects in Laboratory Settings
It has been found that the increase of this compound concentration can drive the occurrence of a micelle-to-vesicle transition .
Metabolic Pathways
It has been found that the co-cultured Lactobacillus strains significantly increased extracellular metabolites 4-chlorobenzaldehyde, psoromic acid, and 2-dodecylbenzenesulfonic acid .
Transport and Distribution
This compound has low vapor pressure indicating significant amounts of this compound are unlikely to be present in the atmosphere for photodegradation .
Properties
IUPAC Name |
4-dodecylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXICGTUELOLSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8050443 | |
Record name | 4-Dodecylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-65-3 | |
Record name | 4-Dodecylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Dodecylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Dodecylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-dodecylbenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-DODECYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC21S23N1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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